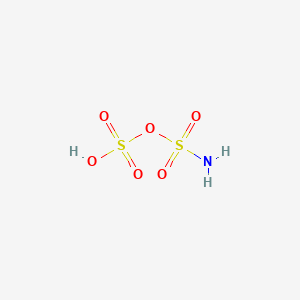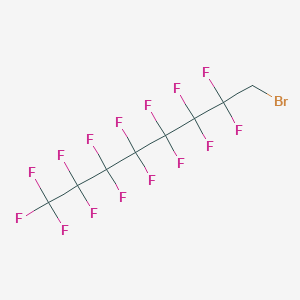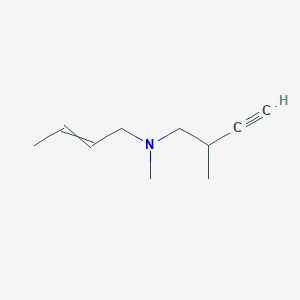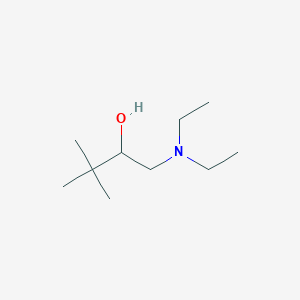![molecular formula C16H20Cl2O2 B12556721 1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene CAS No. 189270-23-3](/img/structure/B12556721.png)
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C16H18Cl2O2 It is a derivative of benzene, featuring two chloromethyl groups attached to the benzene ring through allyl ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene typically involves the reaction of 1,3-bis(chloromethyl)benzene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the allyl alcohol displaces the chlorine atoms on the benzene ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.
Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the chloromethyl groups.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Methyl-substituted derivatives.
Substitution: Azide or thiol-substituted derivatives.
科学的研究の応用
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a linker in bioconjugation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene depends on the specific application and the chemical reactions it undergoes. In general, the compound can act as an electrophile due to the presence of chloromethyl groups, making it reactive towards nucleophiles. The allyl ether linkages provide sites for further functionalization, allowing the compound to participate in a variety of chemical transformations.
類似化合物との比較
Similar Compounds
1,3-Bis(chloromethyl)benzene: A simpler analogue without the allyl ether linkages.
1,2-Bis(chloromethyl)benzene: Similar structure but with chloromethyl groups in the ortho position.
1,4-Bis(chloromethyl)benzene: Similar structure but with chloromethyl groups in the para position.
Uniqueness
1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene is unique due to the presence of both chloromethyl and allyl ether functionalities. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogues. The allyl ether linkages also provide additional sites for functionalization, making it a versatile compound in organic synthesis and materials science.
特性
CAS番号 |
189270-23-3 |
|---|---|
分子式 |
C16H20Cl2O2 |
分子量 |
315.2 g/mol |
IUPAC名 |
1,3-bis[2-(chloromethyl)prop-2-enoxymethyl]benzene |
InChI |
InChI=1S/C16H20Cl2O2/c1-13(7-17)9-19-11-15-4-3-5-16(6-15)12-20-10-14(2)8-18/h3-6H,1-2,7-12H2 |
InChIキー |
LJVZUMYANSQVDY-UHFFFAOYSA-N |
正規SMILES |
C=C(COCC1=CC(=CC=C1)COCC(=C)CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)

![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)

![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)
